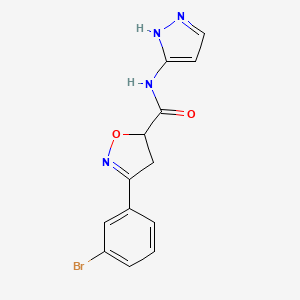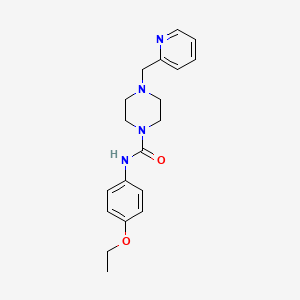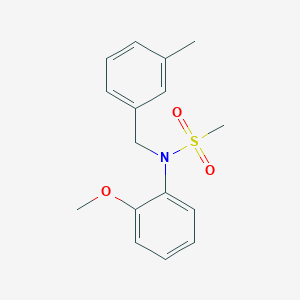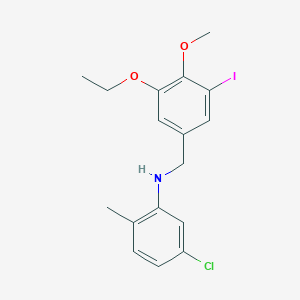
3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide, also known as BPIP, is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has been used as a pharmacological tool to investigate the role of the sigma-1 receptor in various physiological and pathological conditions, such as neurodegenerative diseases, cancer, and addiction.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways, such as the PI3K/Akt and ERK1/2 pathways. This activation has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance neuronal survival and reduce neuroinflammation in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have anti-addictive effects, particularly in the context of cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for the specific modulation of this protein. 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration. However, one limitation of using 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide is its potential off-target effects, particularly at high concentrations. Additionally, the use of 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide in lab experiments requires careful consideration of the appropriate dosages and experimental conditions.
Zukünftige Richtungen
There are several future directions for further research on 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide. One area of research is the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions, and the potential therapeutic applications of sigma-1 receptor modulators, such as 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide. Another area of research is the development of novel sigma-1 receptor ligands with improved pharmacokinetic properties and reduced off-target effects. Additionally, the investigation of the mechanism of action of 3-(3-bromophenyl)-N-1H-pyrazol-3-yl-4,5-dihydro-5-isoxazolecarboxamide and other sigma-1 receptor modulators can provide insights into the cellular processes that are regulated by this protein.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-(1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c14-9-3-1-2-8(6-9)10-7-11(20-18-10)13(19)16-12-4-5-15-17-12/h1-6,11H,7H2,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYZBVJELDDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-N~5~-(1H-pyrazol-3-YL)-4,5-dihydro-5-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)

![1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)
![4,8-dimethyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4774450.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)

![3-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4774465.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)